molecular formula C7H4BrNOS B1600799 3-(5-Bromothiophen-2-yl)-3-oxopropanenitrile CAS No. 71683-02-8

3-(5-Bromothiophen-2-yl)-3-oxopropanenitrile

Cat. No.: B1600799
CAS No.: 71683-02-8
M. Wt: 230.08 g/mol
InChI Key: LKOVNZVKMAKROL-UHFFFAOYSA-N
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Description

3-(5-Bromothiophen-2-yl)-3-oxopropanenitrile is a useful research compound. Its molecular formula is C7H4BrNOS and its molecular weight is 230.08 g/mol. The purity is usually 95%.
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Scientific Research Applications

Electrochemical Coupling

One application involves the electrochemical coupling of 2- or 3-bromothiophene with various halides using nickel catalysis. This process efficiently couples 3-bromothiophene with activated alkyl chlorides, benzyl chloride, or vinyl halides, demonstrating its utility in synthetic chemistry (Durandetti, Périchon, & Nédélec, 1997).

Oxidative Cyclizations

3-Oxopropanenitriles, including derivatives of 3-(5-bromothiophen-2-yl), are used in oxidative cyclizations with conjugated alkenes. This results in the synthesis of 4,5-dihydrofuran-3-carbonitriles containing heterocycles, highlighting its relevance in organic synthesis (Yılmaz, Uzunalioğlu, & Pekel, 2005).

Synthesis of Polysubstituted Derivatives

The compound is also involved in the synthesis of novel polysubstituted thiopene and 1,3,4-thiadiazole derivatives. Such reactions exemplify its role in producing complex organic molecules with potential applications in various fields (Farag, Dawood, & Kandeel, 1997).

Optical Properties in Silicon-Containing Molecules

It plays a role in the synthesis and study of silicon-containing molecules with bithiophene units. This research is significant for understanding the optical properties of such compounds, which are relevant in materials science (Naka et al., 2013).

Antibacterial and Antifungal Evaluation

5-Bromothiophene-based derivatives have been synthesized and evaluated for their antibacterial and antifungal activities. This demonstrates the potential biomedical applications of these compounds (Sharma et al., 2022).

Synthesis of Heterocyclic Compounds

3-(1H-Indol-3-yl)-3-oxopropanenitrile, a related compound, has been used extensively for synthesizing various heterocyclic compounds. This highlights its significance as a precursor in organic synthesis (Fadda et al., 2014).

Thiophene Polymer Synthesis

3-Bromothiophene, a key intermediate, is utilized in synthesizing thiophene polymers, which have broad applications, especially in polymer chemistry (Deng-yu, 2004).

Photovoltaic Improvement

In the field of photovoltaics, derivatives of 3-(5-Bromothiophen-2-yl)-3-oxopropanenitrile, like 2,3-bis(5-bromothiophene-2-yl)acrylonitrile, have been used to enhance the performance of bulk heterojunction organic photovoltaics, indicating its importance in renewable energy research (Chen et al., 2012).

Properties

IUPAC Name

3-(5-bromothiophen-2-yl)-3-oxopropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrNOS/c8-7-2-1-6(11-7)5(10)3-4-9/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKOVNZVKMAKROL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)Br)C(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30461281
Record name 3-(5-bromothiophen-2-yl)-3-oxopropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30461281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71683-02-8
Record name 3-(5-bromothiophen-2-yl)-3-oxopropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30461281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-Bromo-1-(5-bromothiophen-2-yl)ethanone (5 g, 17.6 mmol) dissolved in ethanol (100 mL) was treated with an aqueous solution (10 mL) of potassium cyanide (6.19 g, 96.8 mmol) and stirred at ambient temperature overnight. The volatiles were removed in vacuo and crushed iced added to the residue which was acidified to pH 4 with acetic acid. The yellow precipitate that formed was collected by suction filtration and purified by flash chromatography on silica gel using a gradient of 10-30% of ethyl acetate in hexanes to yield a light gray solid (3 g).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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